2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
CAS No.: 1235647-63-8
Cat. No.: VC6969097
Molecular Formula: C21H19ClN4O3S
Molecular Weight: 442.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235647-63-8 |
|---|---|
| Molecular Formula | C21H19ClN4O3S |
| Molecular Weight | 442.92 |
| IUPAC Name | 2-[1-(3-chlorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
| Standard InChI | InChI=1S/C21H19ClN4O3S/c22-16-6-4-7-17(12-16)25-19(15-5-3-8-18(11-15)26(28)29)13-23-21(25)30-14-20(27)24-9-1-2-10-24/h3-8,11-13H,1-2,9-10,14H2 |
| Standard InChI Key | OTVGYECPNZSHOW-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-] |
Introduction
Synthesis and Preparation
The synthesis of this compound likely involves multi-step organic reactions. A general approach might include:
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Formation of the Imidazole Ring: This involves the condensation of an aldehyde with an amine in the presence of an acid catalyst, similar to the synthesis of related imidazole derivatives.
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Introduction of Substituents: The chlorophenyl and nitrophenyl groups are introduced via electrophilic aromatic substitution reactions.
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Thioester Formation: The final step involves the reaction of the imidazole derivative with a suitable precursor to form the thio linkage with the pyrrolidinyl ethanone moiety.
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Condensation | Aldehyde, Amine, Acid Catalyst | Heat, Solvent |
| 2 | Electrophilic Substitution | Chlorophenyl and Nitrophenyl Precursors | Acidic Conditions |
| 3 | Thioester Formation | Pyrrolidinyl Ethyl Bromoacetate, Base | Basic Conditions |
Potential Applications
Given its structural similarity to compounds with known biological activities, 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone may have potential applications in:
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Medicinal Chemistry: It could serve as a pharmacophore for designing drugs with anti-inflammatory or antimicrobial properties, similar to related imidazole derivatives.
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Materials Science: The compound might be explored for its potential in organic semiconductors or other advanced materials.
Research Findings
While specific research findings on this compound are not available, studies on similar compounds suggest that they can exhibit significant biological activities. For instance, compounds with imidazole rings and nitrophenyl groups have shown promise in drug design due to their ability to interact with specific molecular targets.
| Compound | Biological Activity | Potential Applications |
|---|---|---|
| Imidazole Derivatives | Anti-inflammatory, Antimicrobial | Drug Design, Medicinal Chemistry |
| Nitrophenyl Compounds | Electron-withdrawing Properties | Materials Science, Organic Semiconductors |
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